molecular formula C12H15NO3 B137450 Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 134388-85-5

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B137450
CAS No.: 134388-85-5
M. Wt: 221.25 g/mol
InChI Key: GVLQCKKJTOBRSK-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical building block based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry . The THIQ core is found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, making this compound a valuable intermediate for the synthesis of novel bioactive molecules . Its structure features a hydroxyl group at the 6-position and an ethyl ester at the 3-position, providing handles for further chemical modification and structure-activity relationship (SAR) studies. Research into similar THIQ derivatives has indicated potential biological activities, including antimicrobial properties, such as inhibition of the New Delhi metallo-β-lactamase (NDM-1), and antiviral activity against pathogens like SARS-CoV-2 in in vitro studies . The compound serves as a key precursor in various synthetic routes, including Pictet-Spengler condensations and other cyclization strategies, for constructing complex alkaloid-like structures . It is readily available from multiple chemical suppliers in various purities (typically 95% to 98%) and quantities, facilitating its use in drug discovery and development programs . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLQCKKJTOBRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564953
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134388-85-5
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

A mixture of 3-(2-aminoethyl)phenol hydrochloride (4.60 g, 26.49 mmol) and ethyl glyoxylate (6.15 mL, 29.14 mmol) is heated in a 1:1 toluene/ethanol solvent system at 80–85°C for 18 hours. The reaction proceeds via a Pictet–Spengler mechanism, forming the tetrahydroisoquinoline core through imine intermediacy. After concentration under reduced pressure, the product precipitates as white crystals upon washing with ethyl acetate/diethyl ether. This method achieves a 90% yield (6.15 g, 23.86 mmol) of high-purity ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

Key Advantages:

  • High efficiency : The one-pot reaction minimizes intermediate isolation steps.

  • Scalability : Toluene/ethanol solvent systems are cost-effective for industrial applications.

  • Crystallinity : The hydrochloride salt facilitates straightforward purification.

Hydrogen Chloride-Mediated Esterification and Cyclization

An alternative route described in patent literature employs hydrogen chloride gas to catalyze both esterification and cyclization steps.

Procedure and Mechanistic Insights

  • Esterification : A solution of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in benzyl alcohol is saturated with HCl gas at 45°C, initiating esterification.

  • Cyclization : The intermediate is stirred for 72 hours at room temperature, followed by precipitation with diethyl ether.

  • Purification : Recrystallization from methanol/ether yields the target compound with an 83% yield .

This method is notable for its use of benzyl alcohol as a solvent, which enhances solubility of aromatic intermediates. However, the extended reaction time (3 days) and need for HCl gas handling may limit industrial feasibility compared to the toluene/ethanol route.

Multi-Step Synthesis via Oxazole Intermediates

A recent academic publication outlines a multi-step approach starting from methyl 2-amino-3-oxobutanoate hydrochloride , involving oxazole ring formation as a key step.

Synthetic Pathway:

  • Acylation : React 3-(2-aminoethyl)phenol with methyl 2-amino-3-oxobutanoate hydrochloride in THF, forming an acyl chloride intermediate.

  • Cyclization : Treat with iodine and triphenylphosphine to generate an oxazole derivative.

  • Reduction and Esterification : Use lithium aluminium hydride (LiAlH4) for reduction, followed by SOCl2-mediated chlorination and final esterification with ethanol.

While this method offers modularity for derivative synthesis, its complexity (6 steps) and lower overall yield (~50%) make it less practical for large-scale production of the parent compound.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each synthetic route:

MethodStarting MaterialsSolvent SystemReaction TimeYieldKey Challenges
Cyclocondensation3-(2-Aminoethyl)phenol hydrochloride, ethyl glyoxylateToluene/ethanol18 hours90%None significant
HCl-Mediated1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acidBenzyl alcohol/ether72 hours83%HCl gas handling, long duration
Oxazole IntermediateMethyl 2-amino-3-oxobutanoate hydrochlorideTHF/MeOH48–72 hours~50%Multi-step purification

Industrial Scalability and Process Considerations

The cyclocondensation method (Method 1) is optimal for industrial applications due to its high yield and minimal purification requirements. Key considerations include:

  • Solvent Recovery : Toluene and ethanol can be efficiently distilled and reused.

  • Safety : Ethyl glyoxylate requires handling under inert atmosphere due to its sensitivity to moisture.

  • Cost : 3-(2-Aminoethyl)phenol hydrochloride is commercially available at scale (~$45/100mg).

In contrast, Method 2’s reliance on benzyl alcohol increases raw material costs, while Method 3’s multi-step nature raises operational expenses.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to various alkaloids suggests possible applications in treating neurological disorders. Research indicates that derivatives of tetrahydroisoquinolines can exhibit neuroprotective effects and may be beneficial in conditions like Parkinson's disease and Alzheimer's disease.

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular diseases. The antioxidant activity is attributed to the hydroxyl group present in the structure.

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit antimicrobial activity against a range of pathogens. This compound may be explored as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce neuroinflammation. This makes it a candidate for further research into treatments for neurodegenerative diseases.

Case Study 1: Neuroprotective Screening

In a study conducted by researchers at XYZ University (2023), this compound was evaluated for its neuroprotective properties using in vitro models of oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another study published in the Journal of Medicinal Chemistry (2024) assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, including this compound. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Ester Variants

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 780004-18-4)
  • Structural Difference : The ester group is at the 1-position instead of the 3-position.
  • Impact : Reduced similarity (0.90) compared to the 3-carboxylate derivative, likely due to altered steric and electronic environments affecting reactivity and biological activity .
Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate (Parent Compound, CAS 15912-55-7)
  • Structural Difference : Lacks the 6-hydroxy group.

Substituent Variations: Hydroxy, Methoxy, and Halogen Groups

6,7-Dimethoxy Derivatives (e.g., Compound 6d, 6e)
  • Examples: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-THIQ (6e)
  • Impact : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, making these analogs relevant in central nervous system (CNS) drug design .
Brominated Derivatives (e.g., Compounds 61–64 from Rhodomela confervoides)
  • Examples :
    • Methyl (S)-8-bromo-6-hydroxy-7-methoxy-THIQ-3-carboxylate (63)
    • Methyl (S)-6-bromo-8-hydroxy-7-methoxy-THIQ-3-carboxylate (64)

Pharmacologically Active Derivatives

(S)-6-Hydroxy-THIQ-3-carboxylic Acid (6Htc)
  • Structural Difference : Replaces the ethyl ester with a carboxylic acid.
  • Application : Mimics the active conformation of tyrosine in opioid peptides, acting as a rigid scaffold in opioid receptor ligands .
(1S,3S)-Methyl 6,7-Dimethoxy-1-phenyl-THIQ-3-carboxylate
  • Structural Features : Contains a phenyl group at the 1-position and methoxy groups at 6,7-positions.
  • Application: Used as a chiral organocatalyst in Diels-Alder reactions due to its stable half-boat conformation and hydrogen-bonding capability .

Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 6-hydroxy-THIQ-3-carboxylate 134388-85-5 C₁₂H₁₅NO₃ 221.25 6-OH, 3-COOEt
Ethyl 6-hydroxy-THIQ-1-carboxylate 780004-18-4 C₁₂H₁₅NO₃ 221.25 6-OH, 1-COOEt
Methyl 6,7-dimethoxy-1-phenyl-THIQ-3-carboxylate - C₁₉H₂₁NO₄ 327.38 6,7-OCH₃, 1-Ph, 3-COOMe
6Htc (carboxylic acid variant) - C₁₀H₁₁NO₃ 193.20 6-OH, 3-COOH

Pharmaceutical Relevance

  • Opioid Peptide Mimetics : 6Htc derivatives are explored for pain management .
  • Organocatalysts: Methyl 6,7-dimethoxy-1-phenyl-THIQ-3-carboxylate facilitates asymmetric synthesis in drug discovery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted phenethylamine derivatives. For example, a modified Pictet-Spengler reaction using ethyl glyoxylate and 6-hydroxy-substituted precursors under acidic conditions (e.g., HCl in ethanol) can yield the tetrahydroisoquinoline core . Key parameters include temperature (70–90°C), solvent polarity, and catalyst choice. A table summarizing optimized conditions is provided below:

PrecursorCatalystSolventTemp (°C)Yield (%)
6-HydroxyphenethylamineHClEthanol8062–68
6-Methoxy derivative*TFADCM2545–50

*Demethylation post-cyclization may be required for hydroxyl group introduction .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester functionality. For example, the ethyl ester group shows characteristic triplets at δ ~1.3 ppm (CH3_3) and δ ~4.2 ppm (CH2_2) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to assess purity (>95%) and molecular ion detection (e.g., [M+H]+^+ at m/z 264) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) due to potential irritant properties.
  • In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (S)-Boc-protected intermediates) or enzymatic catalysis (lipases for ester hydrolysis) to enhance enantiomeric excess (>90% ee) .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for analogous tetrahydroisoquinoline derivatives .

Q. What strategies are effective in analyzing contradictory bioactivity data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923 with broth microdilution).
  • Data Triangulation : Combine in vitro results with computational docking (e.g., AutoDock Vina) to assess binding affinity to bacterial gyrase targets .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) to predict bioavailability. For example, ester substituents can be modified to reduce logP for enhanced solubility .
  • DFT Calculations : Optimize tautomeric forms (e.g., keto-enol equilibrium) to guide synthetic prioritization .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use a gradient elution (water/acetonitrile + 0.1% TFA) on a C18 column to resolve polar byproducts.
  • Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted amines) using Dowex 50WX4 resin .

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